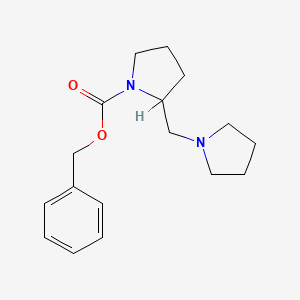

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl 2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c20-17(21-14-15-7-2-1-3-8-15)19-12-6-9-16(19)13-18-10-4-5-11-18/h1-3,7-8,16H,4-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLXDVBJLMHKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179305 | |

| Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-65-0 | |

| Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl 2-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of pyrrolidine with benzyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to achieve the desired purity level, which is typically around 95-97%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of pyrrolidone derivatives.

Reduction: Reduction reactions can produce pyrrolidine derivatives with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance pharmacological properties.

Case Study :

Research has shown that derivatives of pyrrolidine compounds can act as inhibitors for various enzymes involved in disease processes. For example, studies have indicated that certain pyrrolidine derivatives can inhibit prolyl endopeptidase, which is implicated in neurodegenerative diseases. The benzyl ester form may enhance bioavailability and selectivity for target enzymes .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its functional groups that allow for further chemical transformations. It can be synthesized from (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine and benzyl chloroformate under specific reaction conditions.

Synthesis Overview :

- Starting Materials : (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine and benzyl chloroformate.

- Reaction Conditions : Conducted in acetonitrile with potassium carbonate at room temperature under an inert atmosphere.

- Yield : Approximately 87% .

Biochemical Research

In biochemical studies, the compound's ability to interact with biological systems makes it suitable for investigating metabolic pathways or enzyme functions.

Application Example :

The compound can be utilized to study the effects of pyrrolidine derivatives on neurotransmitter systems. Given its structural similarity to neurotransmitters, it could serve as a model compound to elucidate mechanisms of action at synaptic sites .

Comparative Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Potential enzyme inhibitors for neurodegenerative diseases |

| Organic Synthesis | Building block for further chemical transformations | High yield synthesis from specific starting materials |

| Biochemical Research | Investigating interactions with biological systems | Useful in studying neurotransmitter mechanisms |

Mechanism of Action

The mechanism by which 2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Analogs

Compound : Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

- CAS Number : 675602-64-9

- Molecular Formula : C₁₈H₂₆N₂O₂

- Key Difference : Replacement of the pyrrolidine core with a piperidine ring (six-membered vs. five-membered).

- Bioactivity: Piperidine derivatives are common in ACE inhibitors (e.g., compounds in with phosphinoyl groups), suggesting analog-specific enzyme interactions .

Substituent-Modified Pyrrolidine Analogs

a) 2-(2-Hydroxy-ethoxymethyl)-pyrrolidine-1-carboxylic Acid Benzyl Ester

- CAS Number : 1353961-55-3

- Molecular Formula: C₁₅H₂₁NO₄

- Key Difference : Substituent at the 2-position is a hydroxy-ethoxymethyl group instead of pyrrolidinylmethyl.

- Implications :

b) Angiotensin-Converting Enzyme (ACE) Inhibitors

- 2-[(2-Carboxypropyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester .

- Key Difference: Phosphinoyl and carboxyalkyl groups replace the pyrrolidinylmethyl substituent.

- Implications :

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Pyrrolidin-1-ylmethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 134591-58-5) is a pyrrolidine derivative with potential biological activities. This compound is characterized by a molecular formula of C17H24N2O2 and a molecular weight of 288.38 g/mol. Its structure includes two pyrrolidine rings and a benzyl ester, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O2 |

| Molecular Weight | 288.38 g/mol |

| CAS Number | 134591-58-5 |

| Synonyms | Benzyl (S)-2-(1-pyrrolidinylmethyl)pyrrolidine-1-carboxylate |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its antibacterial, antifungal, and potential neuroprotective effects.

Antibacterial Activity

Research indicates that certain pyrrolidine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the pyrrolidine ring enhances this activity, suggesting that structural modifications can lead to improved efficacy.

Antifungal Activity

In addition to antibacterial properties, some derivatives have demonstrated antifungal activity. A study highlighted the effectiveness of various pyrrolidine-based compounds against fungal strains, with notable inhibition zones observed in laboratory tests . The structure-activity relationship (SAR) suggests that the functional groups attached to the pyrrolidine framework play a crucial role in determining antifungal potency.

Case Studies and Research Findings

Several case studies have documented the biological effects of pyrrolidine derivatives:

- Study on Antimicrobial Properties :

-

Neuroprotective Effects :

- Research into neuroprotective agents has identified certain pyrrolidine derivatives as potential candidates for treating neurodegenerative diseases.

- Compounds structurally similar to this compound were found to inhibit cholinesterase enzymes, suggesting possible applications in Alzheimer's disease treatment .

- Structure-Activity Relationship Analysis :

Q & A

Q. What synthetic strategies are commonly used to introduce the benzyl ester group in this compound?

The benzyl ester group is typically introduced via coupling reactions using benzyl-protecting reagents. For example, (2S,4R)-4-hydroxy-pyrrolidine derivatives are protected with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) in the presence of DIPEA, followed by BOP-Cl-mediated coupling with carboxylic acids . Alternatively, 2-benzyloxypyridine can act as a benzylating agent under mild conditions, enabling efficient ester formation without harsh acids or bases .

Q. Which protecting groups are critical during synthesis, and how are they removed?

- tert-Butyldimethylsilyl (TBS): Used for hydroxyl protection. Removed via TBAF (tetrabutylammonium fluoride) in THF .

- SEM (2-trimethylsilylethoxymethyl): Protects carboxylic acids. Cleaved with MgBr₂ in ether/nitromethane .

- Benzyloxycarbonyl (Cbz): Removed via hydrogenolysis or acidic conditions (e.g., HCl/MeOH) .

Q. What analytical techniques confirm structure and purity?

- TLC: Monitors reaction progress (e.g., ethyl acetate/hexane systems) .

- NMR: Resolves stereochemistry (e.g., diastereomeric splitting in -NMR for C-2 and C-4 substituents) .

- Elemental Analysis: Validates purity (e.g., nitrogen content matching theoretical values) .

Advanced Research Questions

Q. How can coupling reaction yields (e.g., amide bond formation) be optimized?

- EDCI/HOBt: Standard for carbodiimide-mediated coupling; yields 80–85% but may require extended reaction times .

- HATU/DIPEA: Provides higher efficiency (90%+ yields) for sterically hindered substrates due to superior activation of carboxylates .

- Microwave Assistance: Reduces reaction times (e.g., 20 hours → 2 hours) while maintaining yields .

Q. What strategies improve diastereomeric ratios in final products?

- Chiral Auxiliaries: Use (2S,4R)-configured starting materials to enforce stereochemical control .

- Chromatographic Separation: Reverse-phase HPLC or silica gel chromatography resolves diastereomers (e.g., 81% yield after separation) .

- Solvent Polarity: Polar aprotic solvents (DMF) enhance selectivity during nucleophilic substitutions .

Q. How are conflicting NMR data resolved in stereochemically complex intermediates?

- 2D NMR (COSY, NOESY): Assigns proton-proton correlations and spatial proximity to differentiate diastereomers .

- Variable Temperature NMR: Reduces signal broadening caused by conformational exchange in pyrrolidine rings .

Q. What stability considerations are critical for intermediates and final products?

- Hygroscopic Intermediates: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Light Sensitivity: Amber glassware minimizes photodegradation of benzyl esters .

- pH Stability: Avoid strongly acidic/basic conditions to prevent ester hydrolysis or epimerization .

Q. Which purification methods are effective for intermediates?

- Column Chromatography: Silica gel with gradients of ethyl acetate/hexane isolates SEM-protected intermediates (92–95% purity) .

- Liquid-Liquid Extraction: Ethyl acetate/water systems remove unreacted amines or acids .

- Recrystallization: Hexane/ether mixtures yield crystalline amides (e.g., 85% recovery) .

Q. How are bioactivity assays designed for protease inhibition studies?

- Enzyme Kinetics: Measure IC₅₀ using fluorogenic substrates (e.g., angiotensin-converting enzyme 2) .

- Molecular Docking: Align the compound’s benzyl ester moiety with enzyme active sites (e.g., cysteine proteases) .

- Cell-Based Assays: Assess antimalarial activity via parasite growth inhibition in erythrocyte cultures .

Q. How do researchers address contradictory yield data in literature?

- Parameter Screening: Systematically vary temperature, solvent (DMF vs. THF), and catalyst loading to identify optimal conditions .

- Replication Studies: Compare SEM-Cl vs. TBSOTf protection efficiencies under identical conditions .

- Yield Normalization: Account for differences in starting material purity or analytical methods (e.g., HPLC vs. NMR integration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.